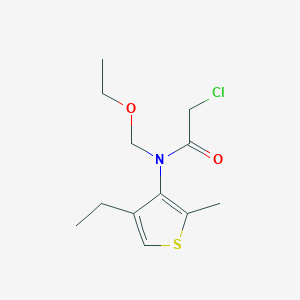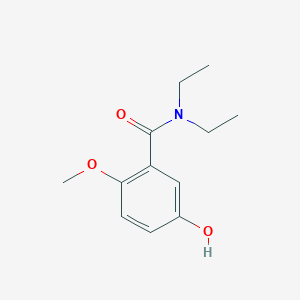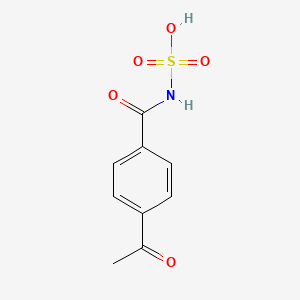
8-Methylnona-2,7-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylnona-2,7-dien-4-one is an organic compound with the molecular formula C10H16O. It is a clear yellow liquid with a fruity, melon-like aroma. This compound is used in various applications, including as a flavoring agent and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylnona-2,7-dien-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors using catalysts such as EtAlCl2. This method can yield the desired compound with high efficiency .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
8-Methylnona-2,7-dien-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized products.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
8-Methylnona-2,7-dien-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 8-Methylnona-2,7-dien-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Verbenone: A compound with a similar structure used in flavoring and fragrance applications.
Carvone: Another compound with a similar structure and aroma, used in the food and beverage industry.
Uniqueness
8-Methylnona-2,7-dien-4-one is unique due to its specific chemical structure, which imparts distinct properties such as its fruity aroma and reactivity in chemical reactions. This uniqueness makes it valuable in various applications, from flavoring agents to scientific research .
Properties
CAS No. |
89780-46-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
8-methylnona-2,7-dien-4-one |
InChI |
InChI=1S/C10H16O/c1-4-6-10(11)8-5-7-9(2)3/h4,6-7H,5,8H2,1-3H3 |
InChI Key |
PQORUOSIPBFIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14397218.png)
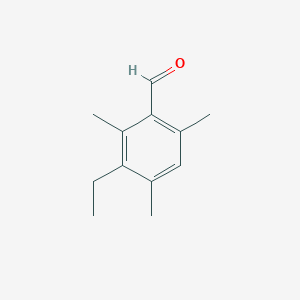
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
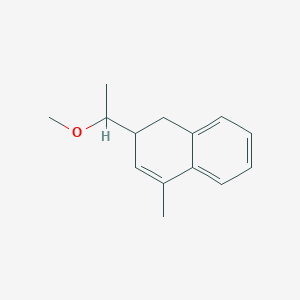
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)

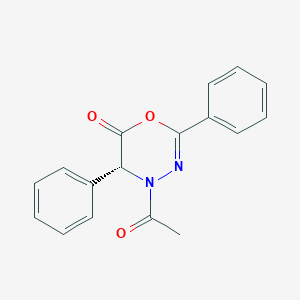

![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
